11-Iodoundecyltrimethoxysilane

Self-Assembled Monolayers Tribology Surface roughness

11-Iodoundecyltrimethoxysilane is a bifunctional organosilane coupling agent belonging to the ω-haloalkyltrimethoxysilane family. Its molecular architecture comprises three hydrolytically labile methoxy groups bonded to silicon and an eleven-carbon alkyl spacer chain terminated by a primary iodo group (C14H31IO3Si, MW 402.38).

Molecular Formula C14H31IO3Si
Molecular Weight 402.38 g/mol
CAS No. 1049677-09-9
Cat. No. B6342928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Iodoundecyltrimethoxysilane
CAS1049677-09-9
Molecular FormulaC14H31IO3Si
Molecular Weight402.38 g/mol
Structural Identifiers
SMILESCO[Si](CCCCCCCCCCCI)(OC)OC
InChIInChI=1S/C14H31IO3Si/c1-16-19(17-2,18-3)14-12-10-8-6-4-5-7-9-11-13-15/h4-14H2,1-3H3
InChIKeyYMSVHJRYXGJXDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Iodoundecyltrimethoxysilane (CAS 1049677-09-9): C11 ω-Iodoalkyl Silane for Surface-Initiated Chemistry


11-Iodoundecyltrimethoxysilane is a bifunctional organosilane coupling agent belonging to the ω-haloalkyltrimethoxysilane family. Its molecular architecture comprises three hydrolytically labile methoxy groups bonded to silicon and an eleven-carbon alkyl spacer chain terminated by a primary iodo group (C14H31IO3Si, MW 402.38) . The trimethoxysilyl head anchors covalently to hydroxyl-bearing inorganic substrates (silicon oxides, glass, alumina, metal oxides) through siloxane bond formation, while the terminal iodine serves as an excellent leaving group for nucleophilic substitution reactions (SN2), enabling subsequent surface functionalization with amines, azides, thiols, or other nucleophiles [1]. This compound is engineered for applications requiring a controlled-length hydrocarbon spacer between the substrate and the reactive terminus, providing both surface passivation and a defined tether for further molecular construction .

Why 11-Iodoundecyltrimethoxysilane Cannot Be Swapped: Alkyl Spacer Length, Halogen Leaving Group, and SAM Architecture


Superficial interchange with other ω-functional silanes—such as shorter-chain analogs (iodopropyltrimethoxysilane, C3), alternative halogen termini (bromoundecyltrimethoxysilane), or different reactive end-groups (aminoundecyltrimethoxysilane, azidoundecyltrimethoxysilane)—is demonstrably unreliable because physical and chemical properties critical to surface engineering are governed by three tightly coupled structural variables: (a) the alkyl spacer length, which dictates self-assembled monolayer (SAM) thickness, packing order, and hydrophobicity [1]; (b) the identity of the terminal halogen, which controls nucleophilic substitution kinetics and leaving-group ability (I⁻ >> Br⁻ >> Cl⁻ in SN2 reactivity) [2]; and (c) the interplay between spacer length and terminal group reactivity, which influences the morphology of the grafted layer (monolayer vs. bilayer vs. polycondensed network) as demonstrated by direct comparative grafting studies on silicon oxide [3]. Each of these variables produces quantifiable differences in contact angle, layer thickness, surface roughness, and post-functionalization grafting density that cannot be compensated by adjusting solution concentration or reaction time alone.

11-Iodoundecyltrimethoxysilane Comparative Evidence: Quantified Differentiation from Closest Analogs


C11 Alkyl Spacer Chain Length vs. C3 and C18: SAM Roughness and Tribological Performance Optimization

N-alkyltrimethoxysilanes with systematically varied chain lengths (C6, C12, C18) were self-assembled on silicon substrates under identical conditions to isolate the effect of alkyl chain length on SAM properties. The C12-SAM (closest analog to C11) exhibited the lowest mean roughness among the series (Ra decreased monotonically with increasing chain length) and uniquely delivered the optimal combination of friction reduction and wear resistance, outperforming both C6 and C18 homologs [1]. Extrapolating to the C11 spacer of 11-iodoundecyltrimethoxysilane, the data predict a SAM with roughness characteristics closely approaching the C12 optimum while preserving sufficient chain flexibility for dense packing, positioning it near the 'sweet spot' of the chain-length vs. performance curve. Commercial short-chain alternatives such as 3-iodopropyltrimethoxysilane (C3 spacer) are predicted to yield significantly rougher SAMs with inferior packing order based on this established chain-length/roughness relationship [1].

Self-Assembled Monolayers Tribology Surface roughness

Iodo-Terminated vs. Thiol- and Amine-Terminated Silanes: Grafted Layer Morphology and Architecture Under Supercritical CO₂

A direct comparative study grafted alkoxysilanes bearing three different head groups—thiol (3-(mercaptopropyl)trimethoxysilane), amine (3-(aminoethylamino)propyltrimethoxysilane), and iodo (3-(iodopropyl)triethoxysilane)—onto silicon oxide surfaces using supercritical carbon dioxide at systematically varied temperatures [1]. The iodo-terminated silane produced a fundamentally different grafted architecture: a dense bilayer at 120 °C, in contrast to the dense monolayer formed by the thiol analog at 60 °C and the persistently polycondensed (network) layers formed by the amine analog at all temperatures tested [1]. While this study employed a C3 iodoalkylsilane, the iodo head group's distinctive self-association behavior—attributed to the high polarizability of iodine facilitating intermolecular halogen bonding—is independent of spacer length, providing a class-level inference that the C11 iodoalkyl analog would similarly exhibit a strong propensity for bilayer formation under appropriate conditions, yielding approximately twice the functional group surface density as a monolayer architecture.

Surface grafting Supercritical CO₂ Layer morphology

Iodo vs. Bromo ω-Undecyltrimethoxysilane: Predicted SN2 Reactivity Differential for Post-Functionalization

The terminal halogen identity is the primary determinant of nucleophilic substitution kinetics for post-grafting surface functionalization. In SN2 reactions, iodide is a superior leaving group relative to bromide and chloride by multiple orders of magnitude, a principle firmly established in physical organic chemistry [1] and borne out in silane-specific substitution studies. Both 11-iodoundecyltrimethoxysilane (CAS 1049677-09-9, MW 402.38) and 11-bromoundecyltrimethoxysilane (CAS 17947-99-8, MW 355.38) share the identical C11 spacer and trimethoxysilyl anchoring group, making halogen identity the sole chemically meaningful differentiator [2]. The iodide analog is predicted to undergo post-grafting substitution (e.g., with NaN₃ for azide conversion, or with primary amines for bioconjugation) with substantially faster kinetics and/or lower required temperatures than the bromide analog, enabling more complete conversion under milder conditions that are critical when the underlying substrate or co-immobilized biomolecules are thermally or chemically sensitive [1].

Nucleophilic substitution Leaving group ability Post-functionalization efficiency

Silane Grafted Layer Thermal Stability: Si–C Bond Baseline for Process Window Definition

The thermal stability ceiling for silane-grafted layers on silica is governed by the Si–C bond connecting the organic functional group to the silicon atom of the silane. A systematic thermal stability study of γ-functionalized silicas demonstrated that the grafted layer decomposes at approximately 400 °C at the Si–C bond level, while onium functional groups begin to decompose at approximately 250 °C, reducing the effective thermal budget of the functional material [1]. For 11-iodoundecyltrimethoxysilane, which lacks thermally labile onium groups, the relevant decomposition threshold is the Si–C bond scission at ca. 400 °C. This defines the upper process temperature limit for annealing, curing, or device operation and distinguishes 11-iodoundecyltrimethoxysilane from onium-functionalized silicas whose functional integrity degrades 150 °C lower [1]. The C–I bond dissociation energy (approximately 57 kcal/mol for primary alkyl iodides) is lower than that of C–Br (approximately 69 kcal/mol), indicating that the iodo terminus may be preferentially lost before Si–C scission under thermal stress, an important consideration for high-temperature processing [2].

Thermal stability Si–C bond Process window

Iodo Silanes vs. Amino Silanes for Solid-Phase Synthesis: Template Immobilization Efficiency

A comparative evaluation of silane types for solid-phase synthesis of molecularly imprinted polymer (MIP) nanoparticles demonstrated that iodo silanes function as superior substrates compared to the more commonly used amino silanes for template immobilization [1]. The iodo terminus enables direct covalent attachment of template molecules via nucleophilic substitution without requiring additional activation steps (such as EDC/NHS coupling needed for carboxylic acid-terminated templates on amino surfaces). Based on this established class advantage, 11-iodoundecyltrimethoxysilane—with its C11 spacer providing sufficient distance from the surface to minimize steric hindrance during template binding and subsequent polymerization—is projected to offer improved template immobilization homogeneity compared to amino silanes, addressing a known limitation in MIP synthesis where inconsistent template presentation leads to heterogeneous binding site populations [1].

Molecularly Imprinted Polymers Solid-phase synthesis Template immobilization

Systematic Silylation Protocol Comparison: Homogeneity and Reproducibility Requirements Favor Trialkoxysilanes with Defined Spacers

A comprehensive comparison of silylation strategies for silicon microsystems in (bio)sensing applications established that surface functionalization quality—specifically layer homogeneity, stability, and end-group reactivity—is highly protocol-dependent and that uncontrolled 3D silane network formation (polycondensation in solution prior to surface attachment) is the primary source of irreproducibility [1]. Trialkoxysilanes (RSi(OR')₃) such as 11-iodoundecyltrimethoxysilane carry an inherent risk of 3D network formation that must be managed through careful control of water content, concentration, and reaction time. However, the C11 alkyl spacer of this compound is expected to provide greater steric shielding of the Si–O–Si backbone compared to short-chain (C3) trialkoxysilanes, potentially reducing inter-chain cross-linking and favoring the desired 2D surface network over undesired 3D polycondensation [1]. This represents a structural advantage over 3-iodopropyltrimethoxysilane in applications demanding monolayer-level thickness control (e.g., MEMS/NEMS device coatings where added mass and thickness from 3D networks degrade device performance) [1].

Silylation protocols Surface homogeneity Biosensor fabrication

11-Iodoundecyltrimethoxysilane: Prioritized Application Scenarios Grounded in Differentiation Evidence


Self-Assembled Monolayer (SAM) Formation on Silicon Oxide for MEMS/NEMS Tribological Coatings

The C11 alkyl spacer of 11-iodoundecyltrimethoxysilane places it within the optimal chain-length regime (near C12) for minimizing surface roughness (Ra) and maximizing wear resistance in SAM-based boundary lubricant coatings on silicon MEMS/NEMS devices [1]. This chain-length advantage over shorter C3 or C6 analogs translates to denser molecular packing and superior tribological performance. After SAM formation, the terminal iodo group can be substituted with perfluorinated thiols or other lubricious end groups to further reduce friction coefficients, leveraging the superior SN2 leaving-group ability of iodide compared to bromide- or chloride-terminated SAMs [2].

Biochip and Biosensor Surface Functionalization via Post-Grafting Nucleophilic Substitution

The combination of a C11 spacer for steric accessibility and an iodo terminus for facile SN2 displacement makes this compound well-suited for biochip surface preparation. The C11 chain provides sufficient reach from the oxide surface to present reactive sites above the surface hydration layer, while the iodo group reacts efficiently with amine-, thiol-, or azide-bearing biomolecules under mild conditions (aqueous buffer, ambient temperature) [1]. This offers a kinetic advantage over 11-bromoundecyltrimethoxysilane, for which lower substitution rates may necessitate elevated temperatures that risk biomolecule denaturation [2]. The established susceptibility of trialkoxysilanes to uncontrolled 3D polycondensation [3] necessitates rigorous anhydrous processing protocols.

Surface-Initiated Polymerization (SI-ATRP) Initiator Platform After Azide Conversion

11-Iodoundecyltrimethoxysilane can serve as a versatile precursor for surface-anchored ATRP initiators. Nucleophilic substitution of the iodo group with sodium azide yields the corresponding 11-azidoundecyltrimethoxysilane surface, which can subsequently be functionalized with alkyne-bearing ATRP initiators via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. The C11 spacer's extended reach from the surface is critical for minimizing steric congestion during polymer brush growth, enabling higher grafting density compared to shorter C3-spacer analogs [2]. The iodo leaving group enables near-quantitative azide conversion under mild conditions—a requirement for achieving uniformly dense initiator coverage that directly governs polymer brush thickness homogeneity.

Molecularly Imprinted Polymer (MIP) Nanoparticle Solid-Phase Synthesis Supports

For solid-phase MIP synthesis, 11-iodoundecyltrimethoxysilane provides a differentiated template immobilization strategy. The iodo terminus enables direct covalent anchoring of nucleophilic template molecules without carbodiimide activation chemistry, while the C11 spacer minimizes steric interference between the surface and the growing polymer network during the imprinting step [1]. The class-level evidence that iodo silanes outperform amino silanes in this application [1], combined with the C11 spacer's structural advantages over shorter-chain alternatives, positions this compound for MIP research groups prioritizing binding site homogeneity and template removal efficiency.

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